3-(Benzylamino)piperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

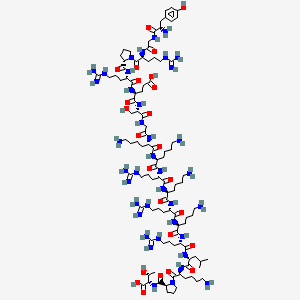

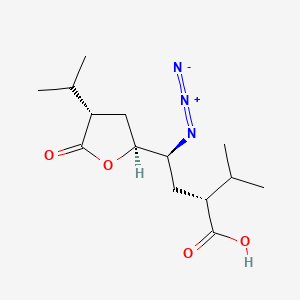

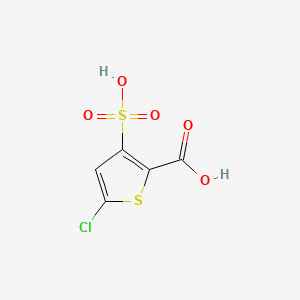

“3-(Benzylamino)piperidin-2-one” is a chemical compound with the molecular formula C12H16N2O . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

Piperidines, including “this compound”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidines are involved in a variety of chemical reactions. The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Synthesis of Piperidine Derivatives : A study by Laschat, Fröhlich, and Wibbeling (1996) explored the cyclization of amino acid derivatives to synthesize 3-amino-2,4-dialkyl-substituted piperidines, including 3-(benzylamino) derivatives. This process involved Lewis acid-catalyzed cyclization and revealed insights into diastereoselectivity and reaction pathways (Laschat, Fröhlich, & Wibbeling, 1996).

Anti-Bacterial Studies : Khalid et al. (2016) synthesized and analyzed N-substituted derivatives of a compound structurally related to 3-(Benzylamino)piperidin-2-one, showing moderate to significant anti-bacterial activity. This research highlights the potential of such compounds in developing new antibacterial agents (Khalid et al., 2016).

Antimicrobial Activity Research : Desai, Makwana, and Senta (2016) studied the synthesis and antimicrobial activity of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, a class of compounds including this compound derivatives. They found significant antimicrobial activity in several strains of microbes (Desai, Makwana, & Senta, 2016).

Acetylcholinesterase Inhibitors : A study by Sugimoto et al. (1992) on acetylcholinesterase inhibitors involved the synthesis of 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives, including those with benzylamino groups. These compounds showed potent inhibitory activity and selectivity, suggesting their potential in treating conditions like Alzheimer's disease (Sugimoto et al., 1992).

Anti-Tuberculosis Agents : Odingo et al. (2014) explored 2,4-diaminoquinazoline derivatives, including ones with piperidin-1-yl groups, as anti-tubercular agents. Their research demonstrated the compound's bactericidal activity against Mycobacterium tuberculosis, highlighting the potential application in tuberculosis drug discovery (Odingo et al., 2014).

Histamine H3 Antagonists : Research by Dvorak et al. (2005) on histamine H3 antagonists found that compounds with a 4-phenoxypiperidine core, akin to this compound, were potent antagonists. These findings are significant for developing treatments for conditions like narcolepsy or attention deficit hyperactivity disorder (Dvorak et al., 2005).

Safety and Hazards

While specific safety and hazard information for “3-(Benzylamino)piperidin-2-one” is not available, general safety measures for handling similar compounds include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(Benzylamino)piperidin-2-one”, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

Piperidine derivatives, which include 3-(benzylamino)piperidin-2-one, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .

Mode of Action

It is known that piperidine-containing compounds are important synthetic medicinal blocks for drug construction .

Biochemical Pathways

Piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Pharmacokinetics

The compound’s storage recommendation in an inert atmosphere at 2-8°c suggests that it may be sensitive to environmental conditions .

Result of Action

Piperidine derivatives have been associated with various biological and pharmacological activities .

Biochemical Analysis

Biochemical Properties

Cellular Effects

. They have been observed to influence cell function, impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-(Benzylamino)piperidin-2-one is not fully known. Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc

properties

IUPAC Name |

3-(benzylamino)piperidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12-11(7-4-8-13-12)14-9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCKNRAACONBPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)NCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[Chloro(oxo)acetyl]pyridine-2-carboxylic acid](/img/structure/B599497.png)

![(1Z)-3,3'-Dimethoxy[1,1'-bi(cyclohexa-2,5-dien-1-ylidene)]-4,4'-dione](/img/structure/B599505.png)